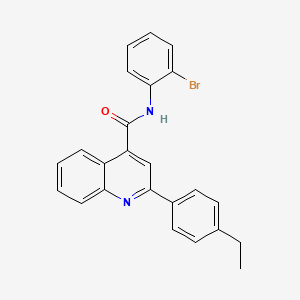
N-(2-溴苯基)-2-(4-乙基苯基)-4-喹啉甲酰胺
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of bromo-substituted benzene compounds and efficient reagents under aqueous or solvent-free conditions. For instance, Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been utilized for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds, yielding excellent outcomes (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques like single-crystal X-ray diffraction. This method provides insights into the crystalline structure, revealing features such as the monoclinic space group and the arrangement of molecules within the unit cell (Bobál et al., 2011).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including N-methylation, leading to potential applications as radioligands for imaging studies. The synthesis of N-[methyl-11C]-labelled quinoline-2-carboxamides exemplifies their utility in visualizing peripheral benzodiazepine receptors via positron emission tomography (PET) (Matarrese et al., 2001).
Physical Properties Analysis
The investigation of the physical properties of quinoline derivatives involves computational and experimental methods. Studies on compounds like 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid provide insights into their optimized molecular structure, vibrational frequencies, and electronic properties. Such analyses help in understanding the stability and reactivity of these compounds (Ulahannan et al., 2015).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity and potential for forming stable complexes with biological targets, are of great interest. For instance, the synthesis and evaluation of 4-(phenylamino)quinoline-3-carboxamides as gastric H+/K+-ATPase inhibitors highlight their potential as antisecretory agents against gastric acid secretion (Uchida et al., 1995).
科学研究应用
微波辅助合成
包括N-(2-溴苯基)-2-(4-乙基苯基)-4-喹啉甲酰胺在内的喹啉-2-羧酸取代酰胺的微波辅助合成展示了一种高效的一步法。这种创新方法利用了在微波辐射下酸或酯与取代苯胺的直接反应,优化了一系列取代喹啉-2-羧酰胺的合成。模型化合物N-(4-溴苯基)喹啉-2-甲酰胺的分子结构已经确定,突出了该化合物在单斜空间群中的“轻微扭曲船形”晶体结构,这对理解分子相互作用和设计具有特定性质的新型化合物具有重要意义(Bobál et al., 2011)。
拮抗特性和抑制胃酸分泌
虽然对N-(2-溴苯基)-2-(4-乙基苯基)-4-喹啉甲酰胺的直接研究有限,但类似的化合物,如JNJ-26070109,已被研究其在胆囊收缩素CCK2受体上的拮抗特性。这些化合物表现出良好的药代动力学特性,并提供了一种治疗胃食管反流病(GORD)等疾病的新机制,通过抑制大鼠的胃酸分泌和防止酸反弹(Barrett et al., 2012)。这突出了喹啉甲酰胺衍生物在管理酸相关疾病中的潜在治疗应用。
外周苯二氮卓受体的放射性配体潜力
新型喹啉-2-甲酰胺衍生物已被标记为碳-11,作为通过正电子发射断层扫描(PET)对体内外周苯二氮卓受体(PBR)进行无创评估的潜在放射性配体。研究表明,这些衍生物对各种器官中的PBR具有高度特异性结合,表明N-(2-溴苯基)-2-(4-乙基苯基)-4-喹啉甲酰胺等化合物有望用于体内PBR成像,提供对PBR在不同生理和病理过程中的作用的见解(Matarrese et al., 2001)。
环化到唑类进行杂环合成
2-(2-溴苯基)乙基基团在自由基环化反应中用于环化到唑类,旨在合成三环和四环杂环,展示了溴苯基衍生物在构建复杂分子结构方面的多功能性。这种方法涉及烷基化、环化和均裂芳香取代,展示了该化合物在促进合成具有潜在药用价值的新型杂环化合物方面的潜力(Allin et al., 2005)。
属性
IUPAC Name |
N-(2-bromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O/c1-2-16-11-13-17(14-12-16)23-15-19(18-7-3-5-9-21(18)26-23)24(28)27-22-10-6-4-8-20(22)25/h3-15H,2H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZZYHMGILSZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



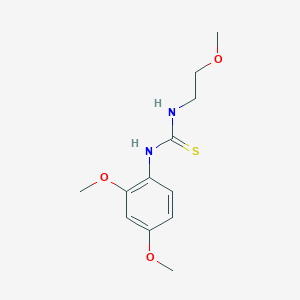
![3-(2-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4615029.png)
![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4615030.png)
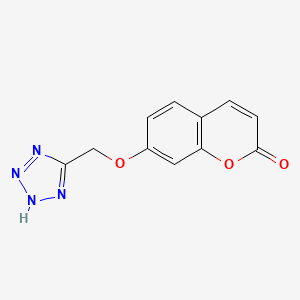
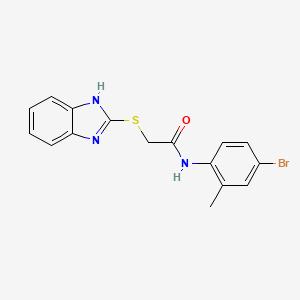
![1-(4-tert-butylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4615039.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4615048.png)

![{2-oxo-2-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]ethoxy}acetic acid](/img/structure/B4615061.png)
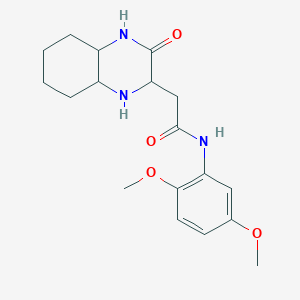
![4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4615070.png)
![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)

![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615120.png)